molecular formula C11H15N B3145023 3-Methyl-4-phenylpyrrolidine CAS No. 56606-70-3

3-Methyl-4-phenylpyrrolidine

Cat. No.: B3145023
CAS No.: 56606-70-3
M. Wt: 161.24 g/mol
InChI Key: RNWURHRRQATWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenylpyrrolidine is a chemical compound provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, highly valued for its saturated structure and ability to explore three-dimensional pharmacophore space efficiently . Researchers utilize pyrrolidine-based compounds in various fields, including the development of central nervous system (CNS) agents and the study of interactions with enzymes like monoamine oxidase . This specific methyl- and phenyl-substituted pyrrolidine derivative may serve as a key building block or intermediate in synthetic chemistry or as a structural core for investigating structure-activity relationships in biological systems. Researchers are advised to consult the specific product data sheet for detailed safety and handling information.

Properties

IUPAC Name

3-methyl-4-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWURHRRQATWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 4 Phenylpyrrolidine and Its Derivatives

Retrosynthetic Analysis Strategies for 3-Methyl-4-phenylpyrrolidine Scaffolds

Retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections, primarily focusing on the formation of the five-membered ring. Key approaches include cyclization reactions where a single bond is formed, such as ring-closing metathesis and intramolecular cyclizations, and cycloaddition reactions where two bonds are formed concurrently. researchgate.net The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. For instance, a common disconnection is made across the C2-C3 and C5-N bonds, pointing towards a 1,3-dipolar cycloaddition between an azomethine ylide and a substituted alkene. Another viable disconnection across the C2-C3 and C4-C5 bonds suggests a ring-closing metathesis (RCM) approach starting from a suitably functionalized diallylamine (B93489) derivative.

Ring Construction Approaches

The construction of the pyrrolidine (B122466) ring is the cornerstone of synthesizing this compound. Various methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a cyclic product in a concerted or stepwise fashion. wikipedia.org The versatility of this approach allows for the introduction of multiple stereocenters in a single step with a high degree of control. nih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly effective in the synthesis of pyrrolidines through [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org These ylides are often generated in situ from a variety of precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid or ester with an aldehyde or ketone. wikipedia.orgresearchgate.net The subsequent reaction with an alkene dipolarophile leads directly to the pyrrolidine ring. wikipedia.org For the synthesis of this compound, an appropriately substituted alkene, such as a derivative of cinnamic acid, would serve as the dipolarophile. The reaction between an azomethine ylide and an alkene can lead to the formation of up to four new contiguous stereocenters, making it a highly efficient method for constructing complex pyrrolidine structures. wikipedia.orgacs.org

The scope of this reaction is broad, with various substituted alkenes and azomethine ylides being successfully employed. nih.gov For instance, the cycloaddition of azomethine ylides with electron-deficient alkenes is a common strategy. nih.gov The reaction can be catalyzed by various metal salts, such as Ag₂CO₃, to afford densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org

The regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides are critical for the synthesis of specific isomers of substituted pyrrolidines. elsevierpure.com The regioselectivity is often governed by the electronic properties of both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. nih.gov Generally, the reaction proceeds via a "C1-attack," where the nucleophilic carbon of the azomethine ylide adds to the more electrophilic carbon of the alkene. acs.org

The stereoselectivity of the cycloaddition can be influenced by several factors, including the geometry of the azomethine ylide (which can exist in different 'W', 'S', or 'U' shapes), the nature of the substituents, and the reaction conditions. wikipedia.orgelsevierpure.com The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity, providing access to specific enantiomers of the pyrrolidine products. rsc.orgnih.gov For example, catalytic asymmetric 1,3-dipolar cycloadditions have been extensively studied and offer a versatile tool for the enantioselective synthesis of a wide range of pyrrolidine derivatives. rsc.org The diastereoselectivity is often controlled by the approach of the dipolarophile to the azomethine ylide, with either exo or endo transition states being favored depending on steric and electronic interactions. nih.gov

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic compounds, including nitrogen heterocycles like pyrrolidines. acs.orgthieme-connect.com This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' first and second-generation catalysts, involves the intramolecular reaction of a diene or enyne to form a cyclic alkene. acs.orgorganic-chemistry.org For the synthesis of 3-substituted pyrrolidines, a common strategy involves the RCM of N-protected diallylamine derivatives. thieme-connect.com

Catalyst GenerationReaction TimeYieldReference
First-generation GrubbsLongerEffective organic-chemistry.org
Second-generation GrubbsShorterHigh acs.orgorganic-chemistry.org

This table summarizes the general performance of Grubbs' catalysts in RCM for pyrrolidine synthesis.

Intramolecular Cyclization Reactions (e.g., Michael Addition, Heck Reaction)

Intramolecular cyclization reactions provide another important avenue for the synthesis of the pyrrolidine core. These methods involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the ring.

Intramolecular Michael Addition: The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, can be employed in an intramolecular fashion to construct pyrrolidine rings. rsc.org This approach, categorized as an endo-aza-Michael addition, is a versatile method for synthesizing five-membered nitrogen heterocycles. rsc.orgrsc.org The stereochemical outcome of these reactions can often be controlled, leading to specific diastereomers. rsc.org

Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process that can be used to construct a wide variety of carbocyclic and heterocyclic systems. chim.itwikipedia.org This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org For the synthesis of pyrrolidine derivatives, an appropriately substituted substrate containing both an alkene and an aryl halide can undergo cyclization to form the five-membered ring. chim.it The intramolecular Heck reaction is particularly useful for creating five-membered rings through a 5-exo cyclization mode. wikipedia.org This method has been successfully applied to the synthesis of various pyrrolidine-containing structures, including pyrrolidine C-nucleosides. nih.gov The reaction can be rendered enantioselective through the use of chiral palladium catalysts, allowing for the synthesis of non-racemic products. wikipedia.org

Multicomponent Reaction Strategies for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrrolidine ring in a single synthetic operation. rsc.orgrsc.org These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains the essential parts of all the reactants.

One notable MCR for the synthesis of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. In the context of synthesizing this compound, this would typically involve the reaction of an azomethine ylide generated in situ from the condensation of an amino acid and an aldehyde, with a substituted alkene like 1-phenylpropene. The regioselectivity and stereoselectivity of this cycloaddition are crucial for establishing the desired relative stereochemistry of the methyl and phenyl groups at the 3 and 4 positions of the pyrrolidine ring. The choice of catalyst, solvent, and temperature can significantly influence the outcome of the reaction.

Recent advancements have highlighted the use of electrochemical MCRs, which can proceed under mild conditions without the need for catalysts or oxidants, often resulting in good to excellent yields. frontiersin.org For instance, an electrochemical multicomponent reaction of phenylhydrazine (B124118) with diphenyl diselenide and 2,4-pentanedione has been reported for the synthesis of 4-selanylpyrazoles. frontiersin.org While not a direct synthesis of the target compound, this illustrates the potential of electrochemical methods in MCRs for heterocyclic synthesis.

Reactant AReactant BReactant CCatalyst/ConditionsProductYield
PhenylhydrazineDiphenyl diselenide2,4-pentanedioneElectrochemical, RVC anode/Pt cathode, MeCN4-selanylpyrazolesGood to Excellent
α-diazoestersElemental sulfurH-phosphonatesVisible light, DBUS-alkyl phosphorothioatesModerate to Good
Vanillic aldehydesN-methylthioureaMethyl acetoacetate2-amino-1-(4-nitrophenyl)-1,3-propanediol, HClTetrahydropyrimidinesNot specified

Ring Contraction Methodologies (e.g., Pyridine (B92270) Ring Contraction)

Ring contraction reactions provide an alternative and powerful strategy for the synthesis of smaller, often strained ring systems from more readily available larger rings. etsu.edu The synthesis of pyrrolidine derivatives from pyridines is a promising approach due to the abundance and low cost of pyridine starting materials. nih.govresearchgate.net

A recently developed photo-promoted ring contraction of pyridines with silylborane yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net This reaction proceeds with wide substrate generality and functional group compatibility. nih.gov For instance, 3-methyl and 3-ethylpyridines react to form two regioisomers with the substituent on either the enamine moiety or the cyclopropane (B1198618) carbon adjacent to the silyl (B83357) group. nih.gov Similarly, 3,4-dimethylpyridine (B51791) can be used to stereoselectively produce the corresponding substituted pyrrolidine derivatives. nih.gov The resulting products contain reactive functional groups like an enamine, a cyclopropane, and a silyl moiety, which can be used for further chemical transformations. nih.gov

Starting PyridineReagentsProductIsomer Ratio/Yield
3-MethylpyridineSilylborane, lightN-benzoyl-4-methyl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene & N-benzoyl-5-methyl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene37% : 42%
3-EthylpyridineSilylborane, lightN-benzoyl-4-ethyl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene & N-benzoyl-5-ethyl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene36% : 24%
3,4-DimethylpyridineSilylborane, lightN-benzoyl-4,5-dimethyl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene26% : 39% (stereoselective)

Other ring contraction methods include the Wolff rearrangement of cyclic α-diazoketones and the Favorskii rearrangement. wikipedia.org While not directly applied to this compound in the provided context, these methods are established strategies for ring contraction in organic synthesis. wikipedia.org

Reductive Amination Protocols for Chiral Pyrrolidines

Reductive amination is a versatile and widely used method for the synthesis of amines, including chiral pyrrolidines. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The stereochemical outcome of the reduction can often be controlled by using chiral auxiliaries, catalysts, or reagents.

For the synthesis of chiral pyrrolidines, a common strategy involves the reductive amination of a suitably substituted γ-keto acid or ester. For example, a chiral auxiliary like (R)-1-phenylethylamine can be reacted with a 3-piperidone-4-carboxylic acid ethyl ester derivative in a reductive amination process to induce the formation of two chiral centers. google.com Subsequent chemical transformations can then lead to the desired chiral piperidine (B6355638), and by analogy, this approach could be adapted for pyrrolidine synthesis.

Enzymatic reductive amination offers a green and highly selective alternative. nih.gov Amine dehydrogenases (AmDHs) can catalyze the synthesis of chiral amines from ketones using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been successfully employed to develop AmDHs with altered substrate specificity, allowing them to accept a wider range of ketones for the production of enantiopure amines. nih.gov

Ketone SubstrateAmine SourceReducing Agent/CatalystProductStereoselectivity
3-piperidone-4-carboxylic acid, ethyl ester(R)-1-phenylethylamineHydrogenation(3R, 4R)-N-tertbutyloxycarbonyl-3-methylamino--4-methyl piperidine (after further steps)High (ee >99% for a related intermediate)
Prochiral ketones(R)-1-phenylethylamine(R)-selective transaminase from Arthrobacter sp. KNK168(R)-amines>99% ee
2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acidAmmoniaEngineered Phenylalanine dehydrogenase(S)-N-boc-3-hydroxyadamantylglycineHigh yield

Functionalization and Derivatization of Preformed Pyrrolidine Rings

Once the this compound core has been synthesized, further structural diversity can be achieved through functionalization and derivatization of the preformed ring.

Chemical Transformations at Pyrrolidine Ring Positions

The pyrrolidine ring offers several positions for chemical modification. The nitrogen atom is a key site for functionalization. N-alkylation, N-acylation, and N-arylation are common transformations that can modulate the steric and electronic properties of the molecule. The choice of the N-substituent can be critical for biological activity and can also serve as a handle for further conjugation.

The carbon atoms of the pyrrolidine ring can also be functionalized, although this can be more challenging. If the synthetic route allows, the introduction of functional groups at specific positions during the ring-forming steps is often more efficient. However, post-synthetic C-H functionalization is an emerging area that could provide direct access to novel derivatives.

Modifications of Phenyl and Methyl Substituents

The methyl group offers fewer direct functionalization opportunities but can be a site for radical halogenation, followed by nucleophilic substitution to introduce other functional groups. Alternatively, if the methyl group is introduced via a precursor, such as a hydroxymethyl group, a wider range of transformations would be possible.

Ring PositionType of ModificationReagents/ConditionsPotential New Functional Groups
Pyrrolidine NitrogenN-AcylationAcyl chlorides, anhydridesAmides
Pyrrolidine NitrogenN-AlkylationAlkyl halides, reductive aminationSecondary/Tertiary amines
Phenyl RingElectrophilic NitrationHNO₃, H₂SO₄Nitro (-NO₂)
Phenyl RingElectrophilic HalogenationBr₂, FeBr₃Bromo (-Br)
Phenyl RingFriedel-Crafts AcylationAcyl chloride, AlCl₃Ketone
Methyl GroupRadical HalogenationNBS, light/initiatorBromomethyl (-CH₂Br)

Stereochemical Control and Analysis in 3 Methyl 4 Phenylpyrrolidine Synthesis

Asymmetric Synthesis Approaches for Enantiomerically Pure 3-Methyl-4-phenylpyrrolidine and Analogs

Achieving enantiomeric purity in pyrrolidine (B122466) scaffolds is crucial for their application in medicinal chemistry and as chiral ligands. nih.gov Various strategies have been developed to synthesize specific enantiomers of this compound and related structures. These methods often rely on the use of chiral external agents or starting materials to direct the formation of a preferred stereoisomer.

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of substituted pyrrolidines. For instance, the chiral auxiliary (R)-(–)-2,2-Diphenylcyclopentanol has been employed in the asymmetric synthesis of trans-4-methyl-3-phenylpyrrolidine. msu.edu In this approach, a Lewis acid-promoted [4+2]-cycloaddition between a vinyl ether derived from the auxiliary and trans-β-nitrostyrene proceeds with high diastereoselectivity. Subsequent hydrogenolysis removes the auxiliary to yield the desired enantiomerically enriched pyrrolidine. msu.edu The choice of Lewis acid can be critical, as different acids can lead to opposite enantiomers by favoring different cycloaddition pathways (endo vs. exo). msu.edu

Another example involves the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is directed by the chiral scaffold, allowing for stereocontrolled C-C bond formation. wikipedia.org Similarly, Evans oxazolidinones are widely used auxiliaries that can provide high levels of stereocontrol in alkylation and aldol (B89426) reactions, after which the auxiliary can be cleaved to reveal the chiral product. nih.gov

Table 1: Example of Chiral Auxiliary-Mediated Synthesis of trans-4-Methyl-3-phenylpyrrolidine msu.edu

Step Reaction Reagent/Catalyst Yield Stereoselectivity
1 [4+2]-Cycloaddition trans-β-nitrostyrene, MAPh* 97% 20:1 dr
2 Hydrogenolysis & N-protection H₂, PtO₂, Boc₂O 84% 92% ee

*MAPh = Methylaluminum-bis(2,6-diphenylphenoxide)

The use of chiral transition metal catalysts offers a more atom-economical approach to asymmetric synthesis. Catalytic amounts of a chiral complex can generate large quantities of an enantiomerically enriched product. nih.gov

Copper (Cu) catalysts, often paired with chiral ligands like BINAP, have been utilized in asymmetric 1,3-dipolar cycloadditions to construct the pyrrolidine ring. nih.govscispace.com For example, the reaction between an azomethine ylide (generated from a glycine (B1666218) imine) and a dipolarophile can be rendered asymmetric by a chiral Cu(I) complex, favoring the formation of a specific exo- or endo-cycloadduct. nih.gov

Ruthenium (Ru) catalysts are also prominent, particularly in asymmetric hydrogenation reactions. acs.org Chiral Ru-phosphine complexes can hydrogenate prochiral enamines or imines with high enantioselectivity. acs.orgacs.orgnih.gov For the synthesis of a 3,4-disubstituted pyrrolidine, a key step could involve the asymmetric reduction of a corresponding pyrroline (B1223166) precursor. Furthermore, Ru-porphyrin complexes have been shown to catalyze the three-component coupling of diazo esters, imines, and dipolarophiles to generate chiral pyrrolines with high diastereoselectivity. researchgate.net

Chiral induction refers to the transfer of chirality from a chiral molecule to a new stereocenter during a reaction. nih.gov Beyond auxiliaries and catalysts, this can be achieved through substrate control, where a stereocenter already present in the starting material directs the formation of a new one. For instance, the synthesis of all four stereoisomers of 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide, a close analog, was achieved starting from enantiomerically enriched (1R)- and (1S)-2-(2-nitro-1-phenylpropyl)malonates. caldic.com The existing chirality in the malonate derivative guided the subsequent cyclization and reduction steps. caldic.com

Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net When a chiral dipolarophile, such as an acrylate (B77674) bearing a chiral sultam, is used, it can effectively control the facial selectivity of the cycloaddition, leading to highly diastereomerically enriched pyrrolidines. researchgate.netresearchgate.net

Diastereoselective Synthesis of this compound Derivatives

Controlling the relative stereochemistry (cis vs. trans) of the substituents at the C3 and C4 positions is a key aspect of synthesizing this compound derivatives. The diastereomeric outcome of a reaction is often governed by thermodynamic or kinetic factors.

One effective method for achieving high diastereoselectivity is the catalytic hydrogenation of substituted pyrrole (B145914) precursors. The hydrogenation of methyl 1-Boc-2-methyl-4-phenyl-pyrrole-3-carboxylate over a Pd/C catalyst has been shown to produce the corresponding pyrrolidine with a high preference for the cis-diastereomer. ucj.org.ua It is proposed that an initial reduction provides a stereocenter that then directs the subsequent hydrogenation of the rest of the ring. researchgate.net

Cascade reactions also offer an elegant route to diastereomerically enriched pyrrolidines. A one-pot nitro-Mannich/hydroamination cascade, using a combination of a base and a gold(I) catalyst, has been developed to synthesize substituted pyrrolidines bearing three stereocenters in high yields and with excellent diastereoselectivities. rsc.org Similarly, a Cu(I)-catalyzed cascade reaction involving [3+2]-cycloaddition, ketenimine formation, and Alder-ene cyclization has been used to create highly functionalized proline derivatives with high diastereoselectivity. mdpi.com

The 1,3-dipolar cycloaddition reaction is inherently diastereoselective, with the relative orientation of the dipole and dipolarophile determining whether an exo or endo product is formed. By carefully selecting the catalyst (e.g., Ag(I) vs. Cu(I)) and reaction conditions, one can favor the formation of a specific diastereomer. nih.gov

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. nih.gov Its flexibility allows it to adopt various shapes, which are critical for its interaction with biological targets. nih.govbeilstein-journals.org

The conformational landscape of the pyrrolidine ring is best described by the concept of pseudorotation. beilstein-journals.orgbeilstein-journals.org The puckering of the ring can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φₘₐₓ). beilstein-journals.orgnih.gov The phase angle (P) describes which atoms are out of the plane, while the puckering amplitude (Φₘₐₓ) indicates the degree of that deviation. beilstein-journals.org The ring continuously interconverts between various envelope (E), where four atoms are coplanar, and twist (T) conformations, where no three atoms are coplanar. beilstein-journals.orgnih.gov

Substituents on the pyrrolidine ring significantly influence its conformational equilibrium. acs.org The substituents' steric bulk and electronic properties dictate the preferred pucker. For a 3,4-disubstituted pyrrolidine like this compound, the substituents will tend to occupy pseudoequatorial positions to minimize steric hindrance. The presence of a bulky group, such as the phenyl group at C4, can strongly lock the ring into a specific conformation. acs.org For example, a C4 substituent can favor either an exo or endo pucker depending on its stereochemistry (cis or trans relative to other groups) and its propensity to occupy a pseudoequatorial orientation. acs.org In the case of this compound, the interplay between the pseudoequatorial preferences of both the methyl and phenyl groups would determine the dominant conformation of the five-membered ring. Computational modeling and NMR spectroscopy are key tools used to determine these conformational preferences, analyzing energy minima along the pseudorotation pathway. beilstein-journals.orgbeilstein-journals.org

Table 2: Key Parameters in Pyrrolidine Conformational Analysis beilstein-journals.orgnih.gov

Parameter Description Typical Range
Phase Angle (P) A periodic variable (0°-360°) indicating which ring atoms are out of a defined plane, describing the type of pucker (e.g., C3-exo, C2-endo). 0°–360°
Puckering Amplitude (Φₘₐₓ) Describes the degree of distortion of the five-membered ring from planarity. 35°–45°

| Conformation Types | Envelope (E): Four atoms are coplanar. Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | N/A |

Influence of Substituents on Ring Conformation

The five-membered pyrrolidine ring in this compound and its derivatives is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry), with the half-chair also being a possible intermediate. researchgate.net The specific conformation adopted and the energy barrier between different conformations are highly sensitive to the nature and position of substituents on the ring.

In derivatives such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, the succinimide (B58015) ring can rapidly flip from one envelope conformation to another. scispace.com This dynamic process is influenced by the rotation of the 3-phenyl group. Unlike derivatives without the 3-methyl group, which may have only one stable position for the 3-phenyl group, the presence of the methyl group at the C3 position in 3-methyl-3-phenylpyrrolidine (B2819881) derivatives can lead to the existence of at least two stable conformers resulting from the rotation of the 3-phenyl group. scispace.com

Quantum chemical calculations and spectroscopic analyses have shown that substituents on an N-aryl group can significantly influence the electronic properties and, consequently, the conformation and stability of the molecule. scispace.comresearchgate.net For instance, in a series of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, the electronic effects of para- or meta-substituents on the N-phenyl ring are transmitted through the π-electron system to the carbonyl groups of the succinimide ring. scispace.com This transmission affects spectroscopic properties, and a linear relationship can be established between these properties and Hammett substituent constants (σ). researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups on the N-aryl substituent can cause downfield and upfield shifts, respectively, in the ¹³C NMR spectra of the succinimide carbonyl carbons. researchgate.net

The conformation of the pyrrolidine ring can be precisely described using pseudo-rotation parameters. In the crystal structure of (3RS,4SR)-Methyl 4-(2-chloro-5,8-dimethoxyquinolin-3-yl)-1-phenylpyrrolidine-3-carboxylate, a related compound with a 3,4-trans arrangement, the pyrrolidine ring adopts a twist conformation. researchgate.netnih.gov

Table 1: Conformational Parameters for a 3,4-Disubstituted Pyrrolidine Derivative researchgate.netnih.gov
ParameterValueDescription
Ring ConformationTwist (on C13—C14)A non-planar conformation with C₂ symmetry.
Pseudo-rotation Phase Angle (P)258.2 (3)°Describes the position in the pseudo-rotational cycle.
Maximum Torsion Angle (τₘ)35.3 (1)°Indicates the degree of puckering of the ring.

The steric bulk of substituents is also a critical factor. In heavily substituted pyrrolidines, such as those with spiro-fused rings, the conformation can be distorted to lie somewhere between a half-chair and an envelope form to accommodate the bulky groups. researchgate.net

Absolute Stereochemistry Determination

The presence of chiral centers at the C3 and C4 positions of the this compound core necessitates methods for the unambiguous determination of the absolute stereochemistry (i.e., the R/S configuration) of each stereoisomer.

The most definitive method for determining absolute configuration is single-crystal X-ray diffraction analysis. nih.gov This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules, the analysis of anomalous dispersion effects allows for the assignment of the absolute structure. nih.gov The Flack parameter is a critical value derived from the diffraction data; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. iucr.org This method has been successfully applied to various chiral pyrrolidine derivatives, including those of 3-methyl-3-phenylpyrrolidine-2,5-dione and other functionalized pyrrolidines, establishing the (3S,4R) and (3R,4S) configurations in specific cases. researchgate.netnih.govnih.gov

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are also powerful tools. While standard NMR can distinguish between diastereomers, determining the absolute configuration of enantiomers requires a chiral environment. This is often achieved by using a chiral derivatizing agent (CDA). The Mosher method, which involves creating an amide or ester linkage between the chiral amine or alcohol and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used approach. usm.edu The resulting diastereomers exhibit distinct chemical shifts in ¹H, ¹³C, or ¹⁹F NMR spectra, and analysis of these differences allows for the assignment of the absolute stereochemistry at the adjacent stereocenter, even for sterically hindered carbons. usm.edu

Chromatographic methods are essential for the separation of stereoisomers, which is a prerequisite for their individual analysis. Chiral High-Performance Liquid Chromatography (HPLC) is commonly used to separate enantiomers of 3-methyl-3-phenylpyrrolidine derivatives, allowing for the isolation of enantiomerically pure samples for subsequent analysis or use. nih.gov

The combination of these methods provides a robust framework for stereochemical analysis. A typical workflow involves the separation of stereoisomers by chiral chromatography, followed by the definitive assignment of the absolute configuration of one of the pure enantiomers by X-ray crystallography. Other analytical methods like NMR and optical rotation can then be used to correlate the stereochemistry of other samples.

Table 2: Methods for Absolute Stereochemistry Determination of Pyrrolidine Derivatives
MethodPrincipleKey Findings / ApplicationReference
Single-Crystal X-ray DiffractionProvides the 3D atomic arrangement in a crystal. Anomalous dispersion effects determine absolute configuration.Unambiguously determined the absolute configuration of homochiral forms of 3-methyl-3-phenylpyrrolidine-2,5-dione and related structures. nih.gov Use of the Flack parameter confirms the assignment. iucr.org nih.goviucr.org
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)Converts enantiomers into diastereomers with distinguishable NMR spectra.Allows for the assignment of absolute stereochemistry to a stereocenter by analyzing chemical shift differences (Δδ = δₛ - δᵣ) in the resulting diastereomeric amides/esters. usm.edu usm.edu
Chiral High-Performance Liquid Chromatography (HPLC)Separates enantiomers based on differential interactions with a chiral stationary phase.Used for the analytical and preparative separation of racemic mixtures of 3-methyl-3-phenylpyrrolidine derivatives to obtain enantiomerically pure compounds. nih.gov nih.gov
Optical RotationMeasures the rotation of plane-polarized light by a chiral compound.The sign of rotation ([α]D) can be used to distinguish between enantiomers, but does not directly yield the R/S configuration without correlation to a known standard. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methyl 4 Phenylpyrrolidine

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule in the solid state. For 3-Methyl-4-phenylpyrrolidine, this technique would provide unambiguous proof of its constitution, configuration (cis or trans relationship between the methyl and phenyl groups), and conformation of the pyrrolidine (B122466) ring.

Key data obtained from an X-ray crystallographic study would include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the crystal lattice.

Space Group: The symmetry of the crystal structure.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry.

Dihedral Angles: These angles would define the orientation of the phenyl group relative to the pyrrolidine ring and the stereochemical relationship between the substituents. iucr.org

Intermolecular Interactions: Identification of forces such as hydrogen bonds or van der Waals interactions that stabilize the crystal packing. iucr.org

A comparative analysis with a related compound, 2-methyl-4-(4-methylphenyl)pyrrolidine, shows it crystallizes in the monoclinic space group P2₁/c with a twisted pyrrolidine ring conformation. Another derivative, (3RS,4SR)-Methyl 4-(2-chloro-5,8-dimethoxyquinolin-3-yl)-1-phenylpyrrolidine-3-carboxylate, also features a pyrrolidine ring in a twist conformation. researchgate.net These examples suggest that the this compound crystal structure would similarly feature a non-planar five-membered ring.

Table 1: Representative Crystallographic Parameters for Substituted Pyrrolidines

Parameter 2-methyl-4-(4-methylphenyl)pyrrolidine 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate iucr.org
Formula C₁₂H₁₇N C₂₄H₂₆N₂O₈
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c P2₁2₁2₁
a (Å) 10.4543 9.7948
b (Å) 14.6018 10.9356
c (Å) 14.7266 22.3240
**β (°) ** 104.043 90
**Volume (ų) ** 2180.85 2391.17
Ring Conformation Twisted Envelope

This table presents data for related compounds to illustrate typical crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. azolifesciences.com For this compound, ¹H and ¹³C NMR spectra are used to confirm the molecular framework and to deduce the stereochemistry (cis vs. trans isomers). figshare.com

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the protons provide detailed information. organicchemistrydata.org The protons on the pyrrolidine ring (at C2, C3, C4, and C5) would appear as complex multiplets. The relative stereochemistry can often be determined by analyzing the coupling constants between the protons at C3 and C4 and through Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the proton at C3 and the proton at C4 would suggest a cis relationship, while its absence would indicate a trans geometry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Phenyl Protons ¹H 7.1 - 7.4 Aromatic region, likely complex multiplets.
Pyrrolidine Ring Protons ¹H 2.5 - 4.0 Complex multiplets due to coupling and diastereotopicity.
Methyl Protons ¹H 0.9 - 1.3 Likely a doublet, coupled to the H at C3.
Phenyl Carbons ¹³C 125 - 145 Multiple signals in the aromatic region.
Pyrrolidine Ring Carbons ¹³C 40 - 65 Shifts depend on substitution and stereochemistry.
Methyl Carbon ¹³C 15 - 25 Signal in the aliphatic region.

Note: These are estimated values. Actual shifts depend on the solvent, concentration, and specific isomer.

Determination of Enantiomeric Excess (EE) and Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) or enantiomeric purity is critical, especially in pharmaceutical contexts. thieme-connect.de Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. thieme-connect.de

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining their ratio. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are commonly used for separating a wide range of chiral compounds, including pyrrolidine derivatives. researchgate.netrsc.orgrsc.org The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for enantioseparation. nih.govtaylorfrancis.com In CE, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most common chiral selectors used in CE. taylorfrancis.commst.edu The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. mst.edu The method is known for its high efficiency, short analysis time, and low sample consumption. nih.gov

Vibrational Optical Activity (VOA) encompasses Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). cas.czgrantome.comrsc.org These techniques provide information about the absolute configuration of chiral molecules in solution, a task not achievable by standard vibrational spectroscopy (IR or Raman). wikipedia.orgresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net ROA measures a small difference in the intensity of right versus left circularly polarized Raman scattered light. wikipedia.orgnih.gov For this compound, the experimental VCD and ROA spectra of an enantiomerically enriched sample would be measured. These spectra are then compared with theoretical spectra calculated using quantum chemistry methods (like Density Functional Theory, DFT) for a known configuration (e.g., (3R,4S)). researchgate.netnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in solution. nih.gov

NMR spectroscopy can be used to determine enantiomeric excess by creating a chiral environment in the NMR tube, which makes the enantiomers chemically non-equivalent (diastereotopic). kit.edu This can be achieved in two main ways:

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or enantiomerically enriched compound. unipi.it The CSA forms rapid, reversible diastereomeric complexes with each enantiomer, which have slightly different chemical shifts. By integrating the separated signals in the ¹H or ¹³C NMR spectrum, the enantiomeric ratio can be determined. kit.eduunipi.it

Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. kit.edu Since diastereomers have different physical properties, their corresponding signals in a standard NMR spectrum are distinct and can be integrated to find the original enantiomeric ratio. This method requires a suitable functional group (like the secondary amine in the pyrrolidine ring) for the reaction. kit.edu

Another advanced NMR method involves using a chiral alignment medium, such as poly-γ-benzyl-L-glutamate (PBLG), which induces a small degree of orientation in the solute molecules. kit.edu This can lead to differential residual chemical shift anisotropies for the two enantiomers, resulting in separated signals that can be used to measure the enantiomeric excess. kit.edu

Theoretical and Computational Studies of 3 Methyl 4 Phenylpyrrolidine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-4-phenylpyrrolidine at the atomic level. These calculations, primarily using Density Functional Theory (DFT), allow for the determination of stable molecular structures, conformational analysis, and the prediction of spectroscopic properties.

A key aspect of these studies is conformational analysis, which seeks to identify the most stable three-dimensional arrangements of the molecule. For the related compound, 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione, conformational analysis was performed to find all stable conformers. scispace.com These studies investigate the rotation of the phenyl group and the puckering of the pyrrolidine (B122466) ring. The succinimide (B58015) ring in these derivatives is nearly planar, with slight deviations of the C3 and C4 atoms creating an unstable envelope conformation. scispace.com The energetic landscape of these conformations is mapped by performing potential energy scans, where the torsion angle of a substituent, such as the phenyl group, is systematically varied. scispace.com

The stability of the optimized molecular geometry is confirmed by frequency calculations, which should yield real values for all vibrational frequencies. researchgate.net These calculated frequencies can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy to validate the theoretical model. scispace.comresearchgate.net For instance, in studies of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, a detailed comparison between experimental and theoretically calculated FT-IR, UV, and NMR spectra has been conducted. researchgate.net The assignment of calculated vibrational wavenumbers is often aided by visual animation of the vibration modes. scispace.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione Derivative

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (B3LYP/6-311G(d,p)) (cm⁻¹)
C-H Aromatic Stretching 2977 3102, 3112 (symmetric), 3084, 3089 (asymmetric)
C-N Stretching 1293 1333
C-C Stretching 1186 1182

Data sourced from a study on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones. scispace.com

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with its environment is crucial for predicting its physical properties and biological activity. Computational models are employed to study these interactions in detail.

Molecular Recognition Studies

Molecular recognition describes the specific binding of one molecule to another. In the context of this compound, this often involves its interaction with biological macromolecules like proteins. Computational techniques such as molecular docking are used to predict the preferred binding orientation and affinity of the ligand to a receptor. nih.govnih.gov

The process of molecular recognition is governed by non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.netijacskros.com For pyrrolidine derivatives, the ability to form hydrogen bonds is a key determinant of their binding. The design of synthetic receptors for molecules containing carboxylic acid moieties, for example, relies on creating complementary hydrogen bonding patterns. ijacskros.com In more complex systems, such as the interaction of pyrrolidine-based inhibitors with enzymes, identifying the key amino acid residues involved in the binding site is a primary goal of molecular recognition studies. nih.gov

Analysis of Intermolecular Forces and Packing in Crystal Structures

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. The study of these forces is essential for understanding the solid-state properties of this compound and its derivatives. X-ray crystallography provides the experimental data on the crystal structure, which can then be analyzed using computational tools.

For example, in the crystal structure of rac-3-methyl-3-phenylpyrrolidine-2,5-dione, a variety of intermolecular interactions are observed, including medium-strength hydrogen bonds, weak hydrogen bonds, and carbonyl-carbonyl interactions. rsc.org The analysis of polymorphs, which are different crystal forms of the same compound, reveals the diversity of these interactions. rsc.org

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The analysis of the Hirshfeld surface of a pyrazolopyrimidine derivative revealed that the most significant contributions to the crystal packing were from H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts. nih.gov

Table 2: Key Intermolecular Interactions in Pyrrolidine Derivatives

Interaction Type Description Example Compound
N-H···O Hydrogen Bonds Medium-strength interactions forming chains or dimers. rac-3-phenylpyrrolidine-2,5-dione rsc.org
C-H···O Hydrogen Bonds Weak hydrogen bonds involving various C-H donors. rac-3-methyl-3-phenylpyrrolidine-2,5-dione rsc.org
Carbonyl-Carbonyl Interactions Stacking interactions between carbonyl groups. rac-3-methyl-3-phenylpyrrolidine-2,5-dione rsc.org

Structure-Activity Relationship (SAR) Theoretical Frameworks for Pyrrolidine Derivatives

A central goal in medicinal chemistry is to understand how the chemical structure of a molecule relates to its biological activity. Theoretical frameworks provide a systematic way to establish these structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For pyrrolidine derivatives, 2D-QSAR and 3D-QSAR studies have been successfully applied. In a 2D-QSAR study of pyrrolidine amide derivatives as DPP-IV inhibitors, a model was developed with good predictive ability, indicating that electronic effects of substituents on the pyrrolidine and carbon rings play an important role. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. tandfonline.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and correlate these fields with biological activity. For a series of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA and CoMSIA models with good stability and predictability were generated. tandfonline.com Similarly, 3D-QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have yielded models that explain the influence of electrostatic and hydrogen bond factors on inhibitory activity. nih.govnih.gov

Table 3: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors

Model Q² (Cross-validated R²) R² (Non-cross-validated R²) R²_pred (Predictive R²)
CoMFA 0.689 0.999 0.986
CoMSIA 0.614 0.923 0.815
HQSAR 0.603 0.662 0.743

Data from a study on pyrrolidine derivatives as Mcl-1 inhibitors. tandfonline.com

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjscimedcentral.com It is a cornerstone of structure-based drug design and is often used in conjunction with QSAR studies to provide a more complete picture of ligand-receptor interactions.

Docking studies of pyrrolidine derivatives have been instrumental in identifying key amino acid residues in the binding sites of various enzymes. For instance, in the case of neuraminidase inhibitors, docking studies indicated that Trp178, Arg371, and Tyr406 are key residues in the active pocket. nih.gov The primary interactions influencing the binding were found to be hydrogen bonds and electrostatic factors. nih.gov The binding affinity calculated from docking can also be correlated with experimental activity, further validating the model. nih.gov

The analysis of the docked poses provides valuable information for lead optimization, suggesting modifications to the ligand that could enhance its binding affinity and selectivity. jscimedcentral.com By understanding the specific interactions at the binding site, medicinal chemists can rationally design new derivatives with improved properties.

Ligand-Based and Structure-Based Design Principles

The 3-phenylpyrrolidine (B1306270) scaffold and its derivatives, including this compound, are significant structural motifs in medicinal chemistry. Their utility is extensively explored through both ligand-based and structure-based computational design principles to develop novel therapeutic agents. These approaches leverage knowledge of known active molecules or the three-dimensional structure of biological targets to design compounds with improved potency, selectivity, and pharmacokinetic profiles. acs.orgnih.govdiva-portal.orggardp.orgnih.gov

Structure-Based Drug Design (SBDD)

Structure-based drug design relies on the known 3D structure of a biological target, such as a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. longdom.orgrowansci.comencyclopedia.pub This structural information allows for the rational design of inhibitors that can fit precisely into the target's binding site.

A notable example of SBDD involves the development of potent and selective coagulation factor VIIa (FVIIa) inhibitors for antithrombotic therapy. nih.govacs.orgosti.govosti.gov Starting from a phenylpyrrolidine lead compound, researchers utilized its crystal structure in a complex with FVIIa to guide the design of a novel series of macrocyclic inhibitors. nih.govacs.org Molecular modeling based on the crystal structure (PDB accession codes: 4ZXX and 4ZXY) informed the synthesis of a 16-membered macrocycle that was 60-fold more potent than its acyclic counterpart. acs.org Further optimization, which included the incorporation of a P1' alkyl sulfone and a P2 methyl group, led to a macrocycle with a high binding affinity. nih.govacs.org

Another application of the 3-phenylpyrrolidine moiety in SBDD is its use as a rigid scaffold to constrain the conformation of flexible molecules. acs.orgnih.govdiva-portal.org By replacing a phenylalanine residue in a dipeptide ligand (H-Phe-Phe-NH₂) with a 3-phenylpyrrolidine core, researchers achieved a rigidified analogue. acs.orgnih.govdiva-portal.org This conformational constraint resulted in one diastereomer with significantly improved binding affinity for the substance P 1-7 binding site, along with enhanced metabolic stability and cell permeability. acs.org

Table 1: Research Findings on Phenylpyrrolidine-Based Factor VIIa Inhibitors

Compound/Analog Design Principle Key Modification Resulting Affinity (Ki) Citation
Macrocyclic FVIIa Inhibitor Structure-Based 16-membered macrocycle from phenylpyrrolidine lead 60-fold more potent than acyclic analog nih.govacs.org

Ligand-Based Drug Design (LBDD)

When the 3D structure of a biological target is unknown, ligand-based drug design becomes an invaluable tool. gardp.org This approach uses the structural information from a set of known active and inactive molecules to build a pharmacophore model—a 3D arrangement of essential chemical features necessary for biological activity. researchgate.net

Through a 3D database search using a newly developed pharmacophore model, 3,4-disubstituted pyrrolidines were identified as a novel class of monoamine transporter inhibitors. nih.govjohnshopkins.edu The model, which evolved to include features like a hydrogen bond acceptor sp2 nitrogen atom within a ring system, successfully predicted active compounds. nih.gov The most potent analog discovered through this method demonstrated significant inhibition of dopamine (B1211576) (DA), serotonin (B10506) (SER), and norepinephrine (B1679862) (NE) reuptake. nih.gov

In a separate study, derivatives of 3-phenylpyrrolidine showed high affinity for the sigma-1 (σ1) receptor. ambeed.com Molecular models were used to create a structural rationale for the observed affinity and functional activity, incorporating established pharmacophore models for the σ1 receptor.

Computational studies on related structures, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones (succinimides), further illustrate ligand-based principles. scispace.comresearchgate.net Researchers have used quantitative structure-activity relationship (QSAR) analyses, applying the Hammett equation to correlate the electronic effects of substituents with spectroscopic data. scispace.com These theoretical calculations, including Density Functional Theory (DFT), help to determine structural and electronic properties, which are then used for in-silico prediction of biological activities, such as potential anticonvulsant effects. scispace.comresearchgate.net

Table 2: Research Findings from Ligand-Based Design of Pyrrolidine Derivatives

Compound Class Target Design Principle Most Potent Analog (Ki / IC50) Citation
3,4-Disubstituted Pyrrolidines Monoamine Transporters Pharmacophore Searching DA: 0.20 µM, SER: 0.23 µM, NE: 0.031 µM nih.gov
3-Phenylpyrrolidine Derivatives Sigma-1 (σ1) Receptor Pharmacophore Modeling 0.12 nM N/A

Reaction Mechanisms and Kinetics in 3 Methyl 4 Phenylpyrrolidine Synthesis

Mechanistic Investigations of Cycloaddition Reactions

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, stands out as a primary and highly effective method for constructing the pyrrolidine (B122466) ring of 3-methyl-4-phenylpyrrolidine. unife.it This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. nih.gov In the context of this compound synthesis, the key 1,3-dipole is an azomethine ylide.

The generally accepted mechanism for the 1,3-dipolar cycloaddition is a concerted, pericyclic process involving a [π4s + π2s] cycloaddition, where 4π electrons from the 1,3-dipole and 2π electrons from the dipolarophile participate in a cyclic transition state. nih.gov The reaction is typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product.

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the mechanism. These studies help in understanding the electronic structure of the transition states and intermediates, as well as predicting the regioselectivity and stereoselectivity of the cycloaddition. For instance, DFT calculations on related systems have shown that the cycloaddition can proceed through a concerted but asynchronous transition state, where the two new carbon-carbon bonds are not formed at the exact same rate. acs.orgacs.orgnih.gov The degree of asynchronicity can be influenced by the substituents on both the dipole and the dipolarophile. unife.it

The regioselectivity of the cycloaddition is a critical aspect, determining the relative orientation of the substituents on the final pyrrolidine ring. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting this outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice-versa. The dominant interaction dictates the regiochemical course of the reaction.

In the synthesis of this compound, an appropriately substituted alkene serves as the dipolarophile. The phenyl group on the alkene and the methyl group that will be at the 3-position of the pyrrolidine originate from the starting materials that form the azomethine ylide and the dipolarophile. The specific placement of these groups is a direct consequence of the regiochemistry of the cycloaddition.

Mechanistic AspectKey Findings
Reaction Type Primarily 1,3-dipolar cycloaddition. unife.it
Key Intermediate Azomethine ylide. pkusz.edu.cn
Mechanism Concerted, pericyclic [π4s + π2s] cycloaddition. nih.gov
Transition State Often asynchronous, with bond formation not perfectly simultaneous. acs.orgacs.orgnih.gov
Stereoselectivity Generally high, influenced by the stereochemistry of reactants and catalyst.
Regioselectivity Governed by Frontier Molecular Orbital (FMO) interactions.

Elucidation of Reaction Intermediates

The central reactive intermediate in the cycloaddition pathway to this compound is the azomethine ylide. pkusz.edu.cn These are 1,3-dipolar species containing a nitrogen atom and two carbon atoms. Due to their high reactivity, azomethine ylides are typically generated in situ. nih.gov

A common and effective method for generating the necessary azomethine ylide involves the condensation of an α-amino acid, such as a derivative of alanine (B10760859) (to introduce the methyl group), with a carbonyl compound, often an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of an appropriate amino acid with a phenyl-substituted carbonyl compound. The reaction proceeds via the formation of an iminium intermediate, which then undergoes decarboxylation to yield the azomethine ylide. ua.es

The structure and stability of the azomethine ylide are crucial for the outcome of the reaction. They can exist as different geometric isomers (E/Z and U/S/W shapes), and the specific isomer that reacts can influence the stereochemistry of the final pyrrolidine product. nih.gov The presence of substituents on the ylide, such as the methyl group, affects its electronic properties and reactivity.

While direct observation of these transient intermediates is challenging, their existence is strongly supported by a wealth of experimental evidence and computational studies. Trapping experiments, where the intermediate is intercepted by a reactive species, provide indirect evidence for their formation. Spectroscopic techniques, in some cases, can be used to detect the presence of highly stabilized ylides or their precursors.

Computational studies have been instrumental in elucidating the structure and energetics of these intermediates. DFT calculations can model the geometry, electronic distribution, and relative energies of the different isomeric forms of the azomethine ylide, providing a detailed picture of the species involved in the cycloaddition. ua.es These studies have confirmed the zwitterionic nature of the ylide and have helped to rationalize the observed stereochemical outcomes of the reactions. ua.es

Intermediate Generation MethodDescription
Decarboxylative Condensation Reaction of an α-amino acid with a carbonyl compound, proceeding through an iminium intermediate followed by loss of CO2 to form the azomethine ylide. ua.es
Thermal/Photochemical Ring Opening Opening of strained heterocycles like aziridines can also generate azomethine ylides.
Prototropic Shift Isomerization of certain imines can lead to the formation of azomethine ylides. scispace.com

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative information about the rates of the chemical reactions involved in the synthesis of this compound, offering insights into the factors that control the speed and efficiency of the process. While specific kinetic data for the synthesis of this exact compound is not extensively reported in the literature, general principles from related systems can be applied.

The rate of the 1,3-dipolar cycloaddition is influenced by several factors, including the nature of the solvent, the temperature, and the electronic properties of the reactants. The activation energy (Ea) of the cycloaddition is a key parameter that determines the reaction rate. A lower activation energy leads to a faster reaction.

Kinetic studies on similar 1,3-dipolar cycloadditions of azomethine ylides have been performed using techniques like Differential Scanning Calorimetry (DSC). scispace.comresearchgate.net These studies allow for the determination of kinetic parameters such as the activation energy and the pre-exponential factor. For example, a study on the thermal 1,3-dipolar cycloaddition of an azomethine ylide derived from a phenylalanine imino ester with diisobutyl fumarate (B1241708) reported an activation energy of approximately 64-68 kJ·mol⁻¹. researchgate.net

Kinetic resolution is another important aspect, particularly in the synthesis of enantiomerically pure this compound. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the enantiomers. Studies on the kinetic resolution of racemic pyrrolidine precursors using chiral catalysts have demonstrated the feasibility of obtaining highly enantioenriched products. whiterose.ac.uk The selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers, is a measure of the efficiency of the resolution. Higher 's' values indicate better separation.

The rate of the key synthetic transformations can also be influenced by the use of catalysts. Lewis acids or organocatalysts can accelerate the cycloaddition reaction by lowering the activation energy of the transition state. google.com For instance, the use of a promotor or catalyst with acidic character may increase the reaction rate and reduce the formation of by-products. google.com

3 Methyl 4 Phenylpyrrolidine As a Versatile Chemical Synthon and Scaffold

Applications in the Synthesis of Complex Organic Molecules

The 3-methyl-4-phenylpyrrolidine framework is a key intermediate and building block in the synthesis of a wide range of complex organic molecules, especially those with significant biological activity. chemimpex.comcymitquimica.com Its structure is frequently incorporated into compounds designed for pharmaceutical applications. chemimpex.com Researchers have successfully utilized derivatives of this scaffold to synthesize novel compounds with potential anticonvulsant, nootropic, antibacterial, and antitumor properties. researchgate.netresearchgate.netresearchgate.netnih.gov

For example, new 4-phenylpyrrolidone derivatives have been designed and synthesized based on racetam structures, which are known to combine nootropic and anticonvulsant activities. researchgate.net In other research, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine (B122466) has been described as a crucial part of developing quinoline (B57606) antibacterial compounds and naphthyridine antitumor agents. researchgate.net The synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones has yielded compounds that show protection in maximal electroshock-induced seizure (MES) tests, a common screening method for anticonvulsant drugs. researchgate.net Furthermore, the pyrrolidinone ring has been combined with other heterocyclic fragments like thiazole (B1198619) to create new agents with significant antibacterial effects against various Gram-positive and Gram-negative strains. nih.gov

The versatility of this scaffold is also demonstrated in its use for synthesizing complex, multi-ring systems. For instance, it serves as a precursor in the rhodium-catalyzed synthesis of succinimide-linked indazol-3-ols, showcasing its utility in advanced C-H activation methodologies. acs.org

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives This table is interactive. Click on the headers to sort.

Derivative Class Target Application Relevant Research Finding Citation
4-Phenylpyrrolidones Anticonvulsant, Nootropic Synthesized derivatives surpassed reference drugs in activity tests. researchgate.net
N-Arylpiperazinylalkyl Pyrrolidine-2,5-diones Anticonvulsant Compounds showed protection in maximal electroshock seizure (MES) tests. researchgate.net
Aminomethylpyrrolidines Antibacterial, Antitumor Key structural component for quinoline and naphthyridine-based agents. researchgate.net
Thiazolyl-phenyl-pyrrolidinones Antibacterial Resulting compounds exhibited potent activity against multiple bacterial strains. nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters at the 3 and 4 positions of the pyrrolidine ring makes this compound an exceptionally valuable chiral building block in asymmetric synthesis. chemimpex.combldpharm.com The ability to selectively synthesize specific stereoisomers allows for the creation of enantiomerically pure compounds, which is critical in drug development where different enantiomers can have vastly different biological activities and safety profiles. chemimpex.com

Various stereoisomers, such as trans-methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate and its hydrochloride salt, are offered by chemical suppliers specifically for this purpose. chemshuttle.comchemshuttle.com These compounds are described as essential for constructing complex molecules with potential therapeutic applications. chemshuttle.com Research has focused extensively on the stereoselective synthesis of these pyrrolidine derivatives. For instance, a practical and efficient four-step synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block, has been established starting from commercially available (R)-styrene oxide. researchgate.net

The importance of stereochemistry is highlighted in studies of phenylpiracetam derivatives, where the specific configuration of stereocenters in 5-methyl-4-phenylpyrrolidin-2-one (B3142619) precursors directly dictates the biological properties of the final enantiomers. caldic.com Similarly, metal carbenoid chemistry has been employed to convert delta-amino beta-ketoesters into 5-substituted 3-oxo prolines, expanding the utility of these polyfunctionalized chiral building blocks in asymmetric synthesis. nih.gov

Table 2: Key Chiral Derivatives and Their Role in Synthesis This table is interactive. Click on the headers to sort.

Chiral Compound CAS Number Role in Synthesis Citation
trans-methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate 156469-70-4 Screening compound and building block for identifying bioactive molecules. chemshuttle.com
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride 874367-19-8 Specialized building block for the development of new pharmaceuticals. chemshuttle.com
(R)-3-Phenylpyrrolidine 61586-46-7 Chiral building block for asymmetric synthesis. bldpharm.com
(S)-3-Phenylpyrrolidine 62624-46-8 Chiral building block for asymmetric synthesis. bldpharm.com

Scaffold Hopping and Rational Design of Novel Chemical Entities

Scaffold hopping is a powerful strategy in modern medicinal chemistry that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often isosteric one, to discover novel compounds with improved properties. nih.govchemrxiv.org The goal is to retain the key pharmacophoric features that enable interaction with a biological target while exploring new chemical space, potentially leading to better efficacy, selectivity, or pharmacokinetic profiles. nih.govnih.gov

The this compound framework is an ideal candidate for such rational design and scaffold hopping strategies. Its proven utility in a variety of bioactive compounds makes it a "privileged scaffold." nih.gov Medicinal chemists can use this core as a starting point and systematically modify it. For example, by altering the substituents on the phenyl ring or the nitrogen atom, or by changing the nature of the functional groups at the 3-position, researchers can create libraries of analogs to probe structure-activity relationships (SAR). researchgate.net

This approach is evident in the development of anticonvulsants, where elongation of the alkyl chain between the pyrrolidine-2,5-dione core and a piperazine (B1678402) moiety was found to increase activity. researchgate.net Such findings are crucial for the rational design of next-generation drug candidates. Computational methods, including free energy perturbation (FEP), are increasingly being used to guide these scaffold hopping efforts, allowing for the in-silico prediction of binding affinities before undertaking complex synthesis. nih.gov While direct examples of FEP-guided hopping from a this compound scaffold are not prominent in the reviewed literature, the principle is broadly applicable to this versatile chemical entity.

Table 3: Conceptual Illustration of Scaffold Hopping This table is interactive. Click on the headers to sort.

Element Description Example based on Pyrrolidine Scaffold
Reference Scaffold The core structure of an existing active molecule. This compound-2,5-dione
Pharmacophore The essential spatial arrangement of features (e.g., H-bond donors/acceptors, aromatic rings) required for biological activity. Phenyl group, two carbonyl groups, methyl group.
Scaffold Hop A novel core structure that maintains the key pharmacophore features. Replacing the pyrrolidine ring with a different five- or six-membered heterocycle while retaining the relative positions of the key substituents.

| Rationale | To improve properties like solubility, metabolic stability, or patentability while maintaining or enhancing bioactivity. dundee.ac.ukresearchgate.net | The new scaffold might offer different physicochemical properties or novel intellectual property. |

Potential in Advanced Materials and Polymer Science (as implied by broader pyrrolidine applications)

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential uses in materials science, largely inferred from the broader applications of related pyrrolidine and succinimide (B58015) structures. bldpharm.com The field of polymer science, in particular, often utilizes small, functionalized cyclic molecules as monomers or building blocks.

Research into related compounds has shown that succinimide derivatives can be used to create functional polymers. For example, water-soluble reactive copolymers based on cyclic N-vinylamides with succinimide side groups have been developed for bioconjugation with proteins. Additionally, polysuccinimide, a biodegradable polymer, can be synthesized via the polymerization of aspartic acid, which shares a structural relationship with functionalized pyrrolidinones.

The this compound scaffold possesses several features that could be exploited for materials science:

The Pyrrolidine Nitrogen: The secondary amine is a reactive handle that can be functionalized to initiate polymerization or to be incorporated into a polymer backbone.

The Phenyl Group: This aromatic ring can be functionalized to tune the electronic or physical properties of a material, such as conductivity or liquid crystal behavior.

Carboxylic Acid Derivatives: Derivatives like methyl 4-phenylpyrrolidine-3-carboxylate have functional groups that can participate in polymerization reactions (e.g., polyester (B1180765) or polyamide formation).

Given these characteristics, derivatives of this compound could potentially serve as chiral monomers for creating stereoregular polymers, as ligands for developing novel catalysts, or as building blocks for organic materials with specific optical or electronic properties. ambeed.com

Future Directions in 3 Methyl 4 Phenylpyrrolidine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrrolidines, such as 3-methyl-4-phenylpyrrolidine, often requires considerable synthetic effort. acs.org Future research will likely focus on creating more efficient, economical, and environmentally friendly synthetic pathways.

Current synthetic strategies often involve multi-component reactions (MCRs), which are advantageous for their atom and step economy, leading to reduced solvent consumption and waste. tandfonline.com For instance, the [3+2] cycloaddition reaction is a powerful tool for constructing the pyrrolidine (B122466) ring. tandfonline.com Future work could explore novel catalysts and reaction conditions to improve the diastereoselectivity and enantioselectivity of these reactions, which is crucial for producing specific stereoisomers of this compound. The development of stereoselective methods is a significant challenge in organic chemistry. nih.gov

A key area for advancement is the adoption of "green chemistry" principles. researchgate.netnih.govcambridgescholars.com This includes the use of greener solvents like water or ethanol, and the development of catalyst-free reactions or the use of reusable, non-toxic catalysts. researchgate.netnih.govnih.gov For example, research into one-pot syntheses, where multiple reaction steps are performed in a single vessel, can significantly simplify procedures and reduce waste. nih.govscielo.org.co Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields. nih.govresearchgate.net The development of such sustainable methods for producing this compound and its derivatives is a critical future direction. blazingprojects.com

Synthetic ApproachPotential AdvantagesFuture Research Focus
Multi-component Reactions (MCRs) High atom economy, reduced waste, simplified procedures. tandfonline.comnih.govDevelopment of novel catalysts for improved stereoselectivity. tandfonline.com
[3+2] Cycloaddition Reactions Efficient construction of the pyrrolidine ring. tandfonline.comExploring new dipolarophiles and azomethine ylide precursors. tandfonline.comacs.org
Green Chemistry Approaches Use of non-toxic solvents, reduced energy consumption, and waste. researchgate.netnih.govcambridgescholars.comCatalyst-free reactions, use of biocatalysts, and recyclable catalysts. researchgate.netcambridgescholars.com
Microwave-Assisted Synthesis Faster reaction times, often higher yields. nih.govresearchgate.netOptimization of reaction conditions for specific derivatives. researchgate.net

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govunimelb.edu.auresearchgate.net For this compound, these techniques can be employed to design novel derivatives with specific, tailored properties.

By using computational methods, researchers can predict how modifications to the this compound structure will affect its physicochemical properties and biological activity. nih.govresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can establish correlations between the molecular structure and its activity, guiding the synthesis of more potent and selective compounds.

Molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.netnih.gov This in-silico screening can prioritize the synthesis of compounds with the highest potential for desired biological effects, saving time and resources. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their stability when bound to a target. nih.gov The integration of these computational approaches will accelerate the discovery of new applications for this compound derivatives.

Computational TechniqueApplication in this compound ResearchPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular structure. Design of derivatives with enhanced potency and selectivity.
Molecular Docking Predict binding modes and affinities to biological targets. researchgate.netIdentification of promising drug candidates for synthesis. researchgate.net
Molecular Dynamics (MD) Simulations Analyze the stability and dynamics of ligand-receptor complexes. nih.govUnderstanding the mechanism of action at a molecular level.
Density Functional Theory (DFT) Study electronic structure and reactivity. nih.govnih.govPrediction of spectroscopic properties and reaction mechanisms. nih.gov

Exploration of New Spectroscopic Techniques for Structural Characterization

The precise structural characterization of this compound and its derivatives is fundamental to understanding their properties and function. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, future research could benefit from the application of more advanced and novel spectroscopic methods. scielo.org.coresearchgate.net

Two-dimensional (2D) NMR techniques will continue to be crucial for unambiguously determining the stereochemistry of complex pyrrolidine derivatives. javeriana.edu.co The development of new NMR pulse sequences and experiments could provide even more detailed structural information.

Chiral spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), could be powerful tools for determining the absolute configuration of chiral this compound derivatives without the need for crystallization. The combination of experimental spectra with quantum chemical calculations can provide a reliable assignment of stereochemistry.

Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be used to separate and characterize different isomers and conformers of this compound derivatives in the gas phase, providing insights into their three-dimensional structures.

Spectroscopic TechniqueInformation ProvidedFuture Application
2D Nuclear Magnetic Resonance (NMR) Connectivity and stereochemistry. javeriana.edu.coElucidation of complex stereoisomers.
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral molecules.Non-destructive determination of stereochemistry.
Electronic Circular Dichroism (ECD) Absolute configuration of chiral molecules with chromophores.Complementary method to VCD for stereochemical assignment.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of isomers and conformers, and structural information.Detailed characterization of isomeric mixtures.

Interdisciplinary Research Integrating Synthesis and Theoretical Chemistry

The future of research on this compound will greatly benefit from a more integrated, interdisciplinary approach that combines synthetic organic chemistry with theoretical and computational chemistry. nih.gov This synergy allows for a "design-synthesize-test-analyze" cycle that is more efficient and insightful than either discipline operating in isolation.

Theoretical calculations can guide synthetic chemists in choosing the most promising reaction pathways and predicting the outcomes of reactions. nih.gov For example, Density Functional Theory (DFT) can be used to model reaction mechanisms and transition states, helping to understand and optimize reaction conditions for higher yields and selectivity. acs.orgnih.gov

Conversely, the synthesis of novel this compound derivatives provides experimental data that can be used to validate and refine theoretical models. This iterative process of prediction and experimental verification is a powerful engine for scientific discovery. Such collaborations will be essential for unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-phenylpyrrolidine, and how can reaction conditions be tailored to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyrrolidine precursors or nucleophilic substitution on pre-functionalized pyrrolidine scaffolds. For example, analogous compounds like 3-(4-Fluorophenyl)pyrrolidine are synthesized via reductive amination or cross-coupling reactions under inert atmospheres, using catalysts like palladium for aryl coupling . Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity samples.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substitution patterns. For instance, the methyl group at position 3 and phenyl at position 4 produce distinct splitting patterns (e.g., singlet for methyl protons in a symmetric environment).
  • IR : Compare experimental vibrational frequencies (e.g., C-N stretch at ~1100 cm1^{-1}, aromatic C-H stretches) with scaled computational predictions (e.g., B3-LYP/6-31G(d) methods with scaling factors of 0.96–0.98 for harmonic frequencies) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns unique to pyrrolidine derivatives.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3-LYP/6-311G(df,p)) can predict bond lengths, angles, and torsional conformations to validate experimental X-ray structures. Discrepancies between calculated and observed geometries may indicate crystal packing effects or disorder. Software like SHELXL refines crystallographic models by iteratively adjusting atomic positions and thermal parameters. For example, if a methyl group’s orientation conflicts between computational and experimental data, Hirshfeld surface analysis can assess intermolecular interactions influencing the crystal structure.

Q. What strategies are effective for analyzing the compound’s vibrational spectra when experimental and theoretical data conflict?

  • Methodological Answer : Use anharmonic corrections or hybrid methods (e.g., QCISD/6-31+G(d)) to improve vibrational frequency predictions. For instance, scaling factors derived from large datasets (e.g., 0.952 for B3-LYP/6-31G(d)) reduce systematic errors. Discrepancies in low-frequency modes (<500 cm1^{-1}) may arise from solvent effects or lattice vibrations in solid-state IR; polarized continuum models (PCM) or solid-state DFT can address these.

Q. How can this compound serve as a scaffold for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer : Functionalize the pyrrolidine core via regioselective alkylation or aryl substitution to explore bioactivity. For example, fluorinated analogs (e.g., 3-(4-Fluorophenyl)pyrrolidine) enhance metabolic stability in medicinal chemistry applications . Assay design should include comparative studies of substituent effects on target binding (e.g., dopamine receptors) using radioligand displacement or SPR assays. Data analysis requires multivariate regression to isolate steric/electronic contributions.

Q. What experimental and computational approaches are recommended for studying the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • NMR Relaxation : Measure T1T_1 and T2T_2 relaxation times to assess rotational correlation times and energy barriers for ring puckering.
  • MD Simulations : Run molecular dynamics (e.g., AMBER or GROMACS) in explicit solvents (water, DMSO) to sample low-energy conformers. Compare with NOESY cross-peaks to validate transient interactions.

Data Contradiction and Validation

Q. How should researchers address inconsistencies between synthetic yields reported in literature and experimental results?

  • Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent, temperature) and use design-of-experiment (DoE) approaches to identify critical factors. For example, if Pd-catalyzed coupling underperforms, test alternative catalysts (Ni, Cu) or ligands (Xantphos, BINAP). Analytical techniques like HPLC-MS can detect trace impurities (e.g., dehalogenated byproducts) that reduce apparent yields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.